molecular formula C12H15O6P B1234830 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester CAS No. 64716-34-3

2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester

Cat. No.: B1234830
CAS No.: 64716-34-3
M. Wt: 286.22 g/mol
InChI Key: LYRWNAXKUQELGU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propenoic acid backbone, a methyl group, and a hydroxyphenoxyphosphinyl group. Its molecular formula is C12H15O6P, and it is often used in advanced chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-((hydroxyphenoxyphosphinyl)oxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Commonly, the process is conducted in a continuous flow reactor, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyphenoxyphosphinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenoxyphosphinyl group plays a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
  • 2-Propenoic acid, methyl ester
  • Methacrylic acid, ethyl ester

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester is unique due to the presence of the hydroxyphenoxyphosphinyl group. This group imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Properties

CAS No.

64716-34-3

Molecular Formula

C12H15O6P

Molecular Weight

286.22 g/mol

IUPAC Name

2-[hydroxy(phenoxy)phosphoryl]oxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H15O6P/c1-10(2)12(13)16-8-9-17-19(14,15)18-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,15)

InChI Key

LYRWNAXKUQELGU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1

64716-34-3

Synonyms

Phenyl-P
Phenyl-P adhesion promoting monome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester
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2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester
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2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester

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